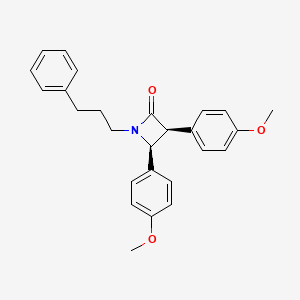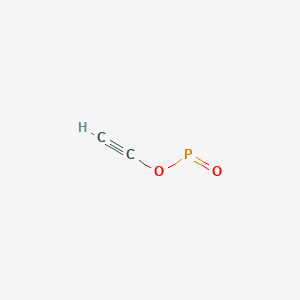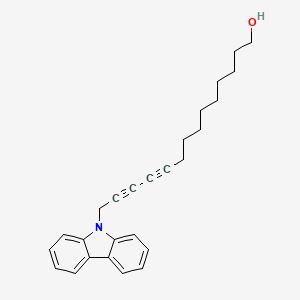
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-aminobenzothiazole with a trifluoromethoxy-substituted aniline derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
- 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline
- 5-(1,3-Benzothiazol-2-yl)-2-fluoroaniline
Uniqueness
Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibits enhanced chemical stability and biological activity due to the presence of the trifluoromethoxy group. This unique functional group contributes to its higher potency and broader spectrum of activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
921765-42-6 |
|---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-6-5-8(7-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
InChI Key |
RZUUSLVMVKMAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)

![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)


![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
